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Cat. No.: B1439870 Get Quote

The azepane scaffold is a privileged seven-membered nitrogen-containing heterocycle that

forms the core of numerous biologically active natural products and synthetic pharmaceuticals.

[1][2][3] Its unique conformational flexibility allows for effective interaction with a variety of

biological targets, leading to a wide spectrum of therapeutic applications, including anti-cancer,

anti-Alzheimer's, and antimicrobial agents.[2][3] Consequently, the development of efficient and

versatile synthetic routes to functionalized azepanes is of paramount importance to medicinal

chemists and drug development professionals. Among the emerging synthetic strategies, gold

catalysis has proven to be a powerful tool for the construction of complex molecular

architectures under mild conditions. This application note provides a comprehensive overview

and detailed protocols for the gold-catalyzed synthesis of azepan-4-ones, a valuable class of

intermediates for the elaboration into diverse azepane-based compounds.

A Novel [5+2] Annulation Strategy for Azepan-4-one
Synthesis
A particularly innovative and efficient approach to bicyclic azepan-4-ones has been developed,

which relies on a gold-catalyzed intramolecular [5+2] annulation. This two-step process

commences with the alkylation of a secondary amine with a suitable pent-4-yn-1-yl derivative,

followed by a one-pot oxidation and gold-catalyzed cyclization. This methodology demonstrates

broad substrate scope and offers good to excellent yields and diastereoselectivities.
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The success of the gold-catalyzed [5+2] annulation is influenced by the choice of catalyst and

the steric and electronic properties of the substrates. A summary of representative examples is

provided in the table below.

Entry
Secondary
Amine

Gold
Catalyst
(mol%)

Product Yield (%)
Diastereose
lectivity

1
Dibenzylamin

e

(2-

biphenyl)Cy₂

PAuNTf₂ (5)

6a 85 >20:1

2 Pyrrolidine

(2-

biphenyl)Cy₂

PAuNTf₂ (5)

6c 82 >20:1

3

N-

methylbenzyl

amine

(2-

biphenyl)Cy₂

PAuNTf₂ (5)

6e 88 >20:1

4

2-

Methylpiperidi

ne

(2-

biphenyl)Cy₂

PAuNTf₂ (5)

6l 74 5:1

5

4-

Methylpiperidi

ne

Et₃PAuNTf₂

(5)
6m 81 >20:1

Data synthesized from Cui, L., Ye, L., & Zhang, L. (2010). Gold-catalyzed efficient synthesis of

azepan-4-ones via a two-step [5 + 2] annulation. Chemical Communications, 46(19), 3351–

3353.

Mechanistic Insights into the Gold-Catalyzed
Annulation
The key step in this synthetic sequence is the gold-catalyzed transformation of an N-alkynyl

amine N-oxide intermediate. The proposed mechanism involves the initial activation of the

alkyne moiety by the gold(I) catalyst, followed by an intramolecular oxidation to generate a gold
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carbene species. This highly reactive intermediate then undergoes a formal 1,7-C(sp³)–H

insertion, leading to the formation of the seven-membered azepane ring. The regioselectivity of

the C-H insertion is largely governed by steric factors, with a preference for insertion into less

hindered C-H bonds.

Proposed Mechanistic Pathway
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Figure 1: Proposed mechanism for the gold-catalyzed synthesis of azepan-4-ones.

Experimental Protocols
The following protocols are based on the successful synthesis of bicyclic azepan-4-ones as

reported in the literature.

General Procedure for the Two-Step Synthesis of
Azepan-4-ones
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Experimental Workflow

Step 1: N-Alkylation

Step 2: One-Pot Oxidation & Gold Catalysis

Purification

Characterization
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Figure 2: General experimental workflow for azepan-4-one synthesis.

Step 1: N-Alkylation of Secondary Amines

To a solution of the secondary amine (1.0 mmol) in acetonitrile (10 mL) is added potassium

carbonate (2.0 mmol, 2.0 equiv).

Pent-4-yn-1-yl tosylate (1.2 mmol, 1.2 equiv) is added to the suspension.

The reaction mixture is heated to reflux and stirred for 12-24 hours, or until consumption of

the starting material is observed by TLC analysis.

Upon completion, the reaction mixture is cooled to room temperature and the solvent is

removed under reduced pressure.

The residue is partitioned between water (20 mL) and dichloromethane (20 mL).
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The aqueous layer is extracted with dichloromethane (2 x 20 mL).

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and

concentrated in vacuo.

The crude N-(pent-4-yn-1-yl) amine is purified by flash column chromatography on silica gel.

Step 2: One-Pot Oxidation and Gold-Catalyzed [5+2] Annulation

The purified N-(pent-4-yn-1-yl) amine (0.5 mmol) is dissolved in dichloromethane (10 mL)

and cooled to 0 °C in an ice bath.

meta-Chloroperoxybenzoic acid (m-CPBA) (77%, 0.6 mmol, 1.2 equiv) is added portion-wise

over 5 minutes.

The reaction mixture is stirred at 0 °C for 1 hour.

The gold catalyst (e.g., (2-biphenyl)Cy₂PAuNTf₂ or Et₃PAuNTf₂) (0.025 mmol, 5 mol%) is

added in one portion.

The reaction is allowed to warm to room temperature and stirred for 2-8 hours, monitoring

progress by TLC.

Upon completion, the reaction is quenched by the addition of saturated aqueous sodium

bicarbonate solution (15 mL).

The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 15

mL).

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and

concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel to afford the

desired azepan-4-one.

Characterization Data for a Representative Product (6a)
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¹H NMR (400 MHz, CDCl₃): δ 7.35 – 7.20 (m, 10H), 4.01 (d, J = 14.8 Hz, 1H), 3.85 (d, J =

14.8 Hz, 1H), 3.65 (d, J = 14.4 Hz, 1H), 3.50 (d, J = 14.4 Hz, 1H), 3.25 (m, 1H), 3.05 (m, 1H),

2.80 – 2.65 (m, 2H), 2.50 (m, 1H), 2.30 (m, 1H), 2.05 (m, 1H), 1.80 (m, 1H).

¹³C NMR (100 MHz, CDCl₃): δ 210.1, 138.5, 138.2, 129.2, 129.0, 128.5, 128.4, 127.3, 127.2,

60.8, 59.5, 58.2, 54.5, 45.1, 38.2, 25.5.

Conclusion
The gold-catalyzed [5+2] annulation represents a significant advancement in the synthesis of

the azepane core structure. This methodology provides a reliable and efficient route to

functionalized azepan-4-ones, which are valuable precursors for the synthesis of novel

therapeutic agents. The mild reaction conditions and broad substrate scope make this an

attractive strategy for researchers in medicinal chemistry and drug discovery. Further

exploration of the reaction mechanism and the development of enantioselective variants will

undoubtedly expand the utility of this powerful synthetic tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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